molecular formula C14H13IN2O3 B13367910 3-(4-Iodo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione

3-(4-Iodo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione

Cat. No.: B13367910
M. Wt: 384.17 g/mol
InChI Key: LYKJGSASBQTPPS-UHFFFAOYSA-N
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Description

3-(4-Iodo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione is a heterocyclic compound with a molecular formula of C13H11IN2O3 and a molecular weight of 370.14 g/mol . This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Iodo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione typically involves the reaction of 4-iodoisoindoline-1,3-dione with 1-methylpiperidine-2,6-dione under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to facilitate the reaction. The reaction mixture is then heated to a specific temperature to ensure the completion of the reaction.

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they generally follow similar synthetic routes as those used in laboratory settings. The scale-up process involves optimizing reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-(4-Iodo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines, thiols, or alkoxides in polar aprotic solvents.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-Iodo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases like cancer and neurological disorders.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(4-Iodo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve the modulation of protein-protein interactions and signal transduction pathways .

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Bromo-1-oxoisoindolin-2-yl)piperidine-2,6-dione
  • 3-(4-Chloro-1-oxoisoindolin-2-yl)piperidine-2,6-dione
  • 3-(4-Fluoro-1-oxoisoindolin-2-yl)piperidine-2,6-dione

Uniqueness

3-(4-Iodo-1-oxoisoindolin-2-yl)-1-methylpiperidine-2,6-dione is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The iodine atom can participate in halogen bonding, which may enhance the compound’s binding affinity to its molecular targets compared to its bromine, chlorine, or fluorine analogs .

Properties

Molecular Formula

C14H13IN2O3

Molecular Weight

384.17 g/mol

IUPAC Name

3-(7-iodo-3-oxo-1H-isoindol-2-yl)-1-methylpiperidine-2,6-dione

InChI

InChI=1S/C14H13IN2O3/c1-16-12(18)6-5-11(14(16)20)17-7-9-8(13(17)19)3-2-4-10(9)15/h2-4,11H,5-7H2,1H3

InChI Key

LYKJGSASBQTPPS-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)CCC(C1=O)N2CC3=C(C2=O)C=CC=C3I

Origin of Product

United States

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